Etifelmine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

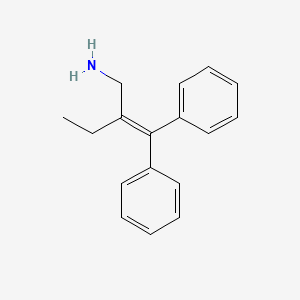

Die chemische Struktur der Verbindung ist 2-(Diphenylmethyliden)butan-1-amin mit der Summenformel C17H19N und einer molaren Masse von 237,346 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Etifelmin beinhaltet eine basenkatalysierte Reaktion zwischen Benzophenon und Butyronitril, die zu 2-[Hydroxy(diphenyl)methyl]butanenitril führt . Dieser Zwischenstoff wird dann einer katalytischen Hydrierung unterzogen, um die Nitrilgruppe zu einem primären Amin zu reduzieren und 1,1-Diphenyl-2-ethyl-3-aminopropanol zu bilden . Schließlich wird die tertiäre Hydroxylgruppe unter Verwendung von wasserfreiem Chlorwasserstoffgas dehydriert, womit die Synthese von Etifelmin abgeschlossen ist .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Etifelmin folgen typischerweise dem oben beschriebenen Syntheseweg, optimiert für die großtechnische Produktion. Dazu gehören die Verwendung von Reagenzien und Katalysatoren in Industriequalität sowie kontrollierte Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Etifelmin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Etifelmin in verschiedene Amin-Derivate umwandeln.

Substitution: Etifelmin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Katalytische Hydrierung unter Verwendung von Platin- oder Palladiumkatalysatoren.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Oxide entstehen, während bei der Reduktion verschiedene Amin-Derivate entstehen können.

Wissenschaftliche Forschungsanwendungen

Etifelmin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Studiert auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Hypotonie und anderen Herz-Kreislauf-Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Medikamente und chemischer Produkte eingesetzt.

Wirkmechanismus

Etifelmin entfaltet seine Wirkung durch Stimulation des zentralen Nervensystems, was zu einer erhöhten Herzfrequenz und einem erhöhten Blutdruck führt . Die Verbindung interagiert mit adrenergen Rezeptoren, insbesondere Beta-1 und einigen Alpha-adrenergen Rezeptoren, um eine Vasokonstriktion zu induzieren und das Herzzeitvolumen zu erhöhen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of etifelmine involves a base-catalyzed reaction between benzophenone and butyronitrile, resulting in 2-[hydroxy(diphenyl)methyl]butanenitrile . This intermediate is then subjected to catalytic hydrogenation to reduce the nitrile group to a primary amine, forming 1,1-diphenyl-2-ethyl-3-aminopropanol . Finally, the tertiary hydroxyl group is dehydrated using anhydrous hydrogen chloride gas, completing the synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound typically follow the same synthetic route as described above, with optimization for large-scale production. This includes the use of industrial-grade reagents and catalysts, as well as controlled reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Etifelmine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into different amine derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using platinum or palladium catalysts.

Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Organic Synthesis : Etifelmine serves as a reagent in various organic synthesis processes. Its unique structure allows researchers to explore reaction mechanisms and develop new synthetic pathways.

- Chemical Reactions : The compound participates in oxidation, reduction, and substitution reactions, yielding various derivatives that can be utilized in further research.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Oxides |

| Reduction | Platinum or palladium catalysts | Amine derivatives |

| Substitution | Halogens or alkylating agents | Functional group-modified products |

2. Biology

- Cellular Signaling Studies : Research has focused on this compound's effects on cellular processes and signaling pathways. Its ability to mimic catecholamines positions it as a model for studying adrenergic signaling.

- Therapeutic Investigations : Studies have indicated potential applications in treating conditions such as hypotension by enhancing cardiac output and improving blood flow.

3. Medicine

- Cardiovascular Applications : this compound is being explored for its therapeutic effects in cardiovascular conditions. Its mechanism of action involves selective interaction with adrenergic receptors, which is crucial for managing blood pressure and heart rate.

- Respiratory Conditions : The bronchodilatory effects of this compound make it a candidate for treating respiratory disorders, potentially aiding patients with asthma or chronic obstructive pulmonary disease.

Study 1: Cardiovascular Effects

A study conducted on animal models demonstrated that this compound administration resulted in significant increases in heart rate and blood pressure compared to control groups. The findings suggest potential use in managing acute hypotensive episodes.

Study 2: Bronchodilation

In preclinical trials involving asthmatic models, this compound showed promise by significantly improving airway dilation and reducing resistance, indicating its potential as a therapeutic agent for respiratory conditions.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-MDP: Ein weiteres Stimulans mit ähnlichen strukturellen Merkmalen.

Pridefin: Eine Verbindung mit vergleichbaren pharmakologischen Eigenschaften.

Einzigartigkeit

Etifelmin ist einzigartig aufgrund seiner spezifischen chemischen Struktur und seiner gezielten Anwendung zur Behandlung von Hypotonie. Seine Fähigkeit, selektiv mit adrenergen Rezeptoren zu interagieren, unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

Etifelmine, also known as a potent adrenergic agonist, has garnered attention for its diverse biological activities, particularly in the modulation of the sympathetic nervous system. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

This compound primarily functions as an adrenergic agonist , stimulating adrenergic receptors that are pivotal in the sympathetic nervous system. This stimulation leads to various physiological effects, including:

- Increased heart rate : By activating beta-adrenergic receptors in the heart, this compound enhances cardiac output.

- Vasodilation : It promotes blood flow by relaxing vascular smooth muscle.

- Bronchodilation : The compound can facilitate airway dilation, making it beneficial in respiratory conditions.

The compound's mechanism is notably linked to its ability to mimic catecholamines such as epinephrine and norepinephrine, which are crucial in stress response and metabolic regulation .

Pharmacological Studies

- Adrenergic Activity :

-

Antimicrobial Properties :

- Interestingly, the sulphoxide metabolite of this compound has shown antimicrobial activity against Mycobacterium tuberculosis, suggesting potential applications beyond cardiovascular effects. This finding was supported by laboratory studies that highlighted the compound's ability to inhibit bacterial growth .

-

Transdermal Absorption Studies :

- Research into transdermal formulations containing this compound revealed enhanced absorption rates when combined with penetration enhancers. For example, formulations with 3% PFPE (perfluoropolyether) significantly increased the skin permeability of this compound compared to standard formulations, suggesting a promising route for non-invasive drug delivery .

Data Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

341-00-4 |

|---|---|

Molekularformel |

C17H19N |

Molekulargewicht |

237.34 g/mol |

IUPAC-Name |

2-benzhydrylidenebutan-1-amine |

InChI |

InChI=1S/C17H19N/c1-2-14(13-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13,18H2,1H3 |

InChI-Schlüssel |

WNKCJOWTKXGERE-UHFFFAOYSA-N |

SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN |

Kanonische SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN |

Key on ui other cas no. |

341-00-4 |

Verwandte CAS-Nummern |

1146-95-8 (hydrochloride) |

Synonyme |

gilutensin gilutensin hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.